molecular formula C38H63N7O8 B1678228 Lysylisoleucylprolyltyrosylisoleucylleucine CAS No. 92169-45-4

Lysylisoleucylprolyltyrosylisoleucylleucine

Cat. No. B1678228
CAS RN: 92169-45-4
M. Wt: 745.9 g/mol
InChI Key: RZMLVIHXZGQADB-YLUGYNJDSA-N
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Description

Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin. It binds to neurotensin receptors to regulate guinea pig intestinal smooth muscle contraction. It also produces hypotension in rats and induces hypothermia following central administration in rats in vivo.

Scientific Research Applications

Metabolic Pathways and Production of Amino Acids

Research has delved into the metabolic pathways and fermentative production of L-aspartate family amino acids, which are crucial for a broad range of applications including food additives, cosmetics components, therapeutic agents, and animal feed additives. Advances in systems metabolic engineering have paved the way for developing microbial strains capable of efficiently producing these amino acids. Understanding the biosynthetic pathways, regulatory mechanisms, and transport systems involved is essential for designing metabolic engineering strategies to enhance production levels of these amino acids (Park & Lee, 2010).

Post-translational Modifications

Post-translational modifications (PTMs), such as lysine succinylation, play a significant role in regulating biological processes and are linked to various diseases. The development of predictors like pSuc-Lys, which incorporate sequence-coupled information into pseudo amino acid composition and use ensemble random forest approaches, facilitates the identification of succinylation sites in proteins. This contributes to both basic research and drug development by enabling the analysis of PTMs in uncharacterized protein sequences (Jia et al., 2016).

Biosynthesis of Lysine in Eukaryotes

The biosynthesis of lysine in lower eukaryotes, such as yeast, employs the alpha-aminoadipate pathway, contrasting with the diaminopimelate pathway used by bacteria and green plants. Genetic and biochemical analyses in Saccharomyces cerevisiae have shed light on the genes and enzymes involved in this pathway, revealing its complexity and regulation mechanisms. This research provides insights into amino acid metabolism in fungi and potential targets for metabolic engineering (Bhattacharjee, 1985).

ε-Poly-l-lysine: Production and Applications

ε-Poly-l-lysine (ε-PL), a homo-poly-amino acid with a wide range of antimicrobial activity, is produced industrially as a food additive. Despite its application, the biosynthetic mechanisms of ε-PL remain unclear. Research into the cell-free synthesis of ε-PL has provided insights into its nonribosomal peptide synthesis, potentially catalyzed by membrane-bound enzymes. Understanding ε-PL biosynthesis opens avenues for its application in food preservation and safety (Yoshida & Nagasawa, 2003).

Analytical Methods for Protein Modifications

Advancements in analytical methods have enabled the detection and quantification of glycation and lipoxidation products in proteins, which are critical for understanding the molecular basis of aging and disease. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) facilitate the analysis of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs) in biological systems and foods. This research supports the development of dietary strategies and therapeutic interventions to mitigate the effects of AGEs and ALEs (Hasenkopf et al., 2002).

properties

IUPAC Name

2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLVIHXZGQADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579718
Record name Lysylisoleucylprolyltyrosylisoleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysylisoleucylprolyltyrosylisoleucylleucine

CAS RN

92169-45-4
Record name Lysylisoleucylprolyltyrosylisoleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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